The mechanism of action of naphthalene derivatives, particularly those related to anti-cancer activities, involves the inhibition of fibroblast growth factors (FGFs). FGFs are potent angiogenic polypeptides that play a crucial role in tumor growth and angiogenesis. Naphthalenesulfonates, which share a common chemical function with suramins and suradistas, have been shown to mimic their inhibitory activity. These compounds compete with heparin in forming tight complexes with FGFs, thereby inhibiting the recognition of these growth factors by their tyrosine kinase membrane receptors and suppressing angiogenic activity1. Additionally, 1-naphthalenemonosulfonate has been reported to induce apoptosis and attenuate tumor angiogenesis, leading to the regression of gliomas in rats2. Furthermore, naphthalene carboxamides have been evaluated for their antitumor and DNA photocleaving activities, with some compounds showing strong intercalation into DNA and efficient photocleaving via superoxide anion6.
Naphthalene derivatives have shown considerable promise as potential anti-cancer agents. The inhibition of angiogenesis and induction of apoptosis in tumor cells are key therapeutic strategies in cancer treatment. For instance, 1,3,6-naphthalenetrisulfonate has demonstrated high anti-angiogenic activity and could contribute to the development of new anti-tumoral drugs1. Similarly, 1-naphthalenemonosulfonate has been effective in causing regression of gliomas and could be a new approach for treating glioblastoma and other angiogenesis-dependent malignancies2. The synthesis and evaluation of novel naphthalene carboxamides have also revealed potent antitumor activities, with some compounds being strong inhibitors of specific cancer cell lines6.
In the realm of antiviral research, naphthalene derivatives have been repurposed from HIV-1 integrase inhibitors to potential cytotoxic agents for cancer therapeutics. The 1,6-naphthyridine-7-carboxamide scaffold, originally developed as an antiretroviral drug, has been redesigned to improve its antiviral properties and repositioned for use in cancer therapy. These compounds have shown significant cytotoxicity in a panel of cancer cell lines and effective inhibition against select oncogenic kinases3. Additionally, naphthalene diimide derivatives have been developed to target HIV-1 long terminal repeat promoter G-quadruplexes, displaying potent anti-HIV-1 activity and selectivity5.
Beyond cancer and antiviral applications, naphthalene derivatives have been found to possess a variety of biological properties. New 1,4-naphthoquinones have been isolated and synthesized, exhibiting cardioprotective, anti-ischemic, hepatoprotective, neuroprotective, anti-inflammatory, antimicrobial, and antitumor activities. These compounds have been studied for their role in protecting against neurodegenerative diseases and could be used as medicinal drugs or biochemical tools for molecular imaging techniques4.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7